molecular formula C16H12Cl2N2O2 B14222320 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione CAS No. 531504-01-5

7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14222320
CAS No.: 531504-01-5
M. Wt: 335.2 g/mol
InChI Key: MGVGGNGNTNWALO-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.

    Cyclization: The intermediate product undergoes cyclization to form the quinazoline core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chloro positions.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: A parent compound with similar core structure but lacking the chloro and phenethyl substitutions.

    7-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but without the phenethyl group.

Uniqueness

7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and phenethyl groups, which enhance its biological activity and specificity compared to other quinazoline derivatives .

Properties

CAS No.

531504-01-5

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

7-chloro-3-[2-(4-chlorophenyl)ethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H12Cl2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)

InChI Key

MGVGGNGNTNWALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl

Origin of Product

United States

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